

Evolutionary origin of Conopressin peptides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

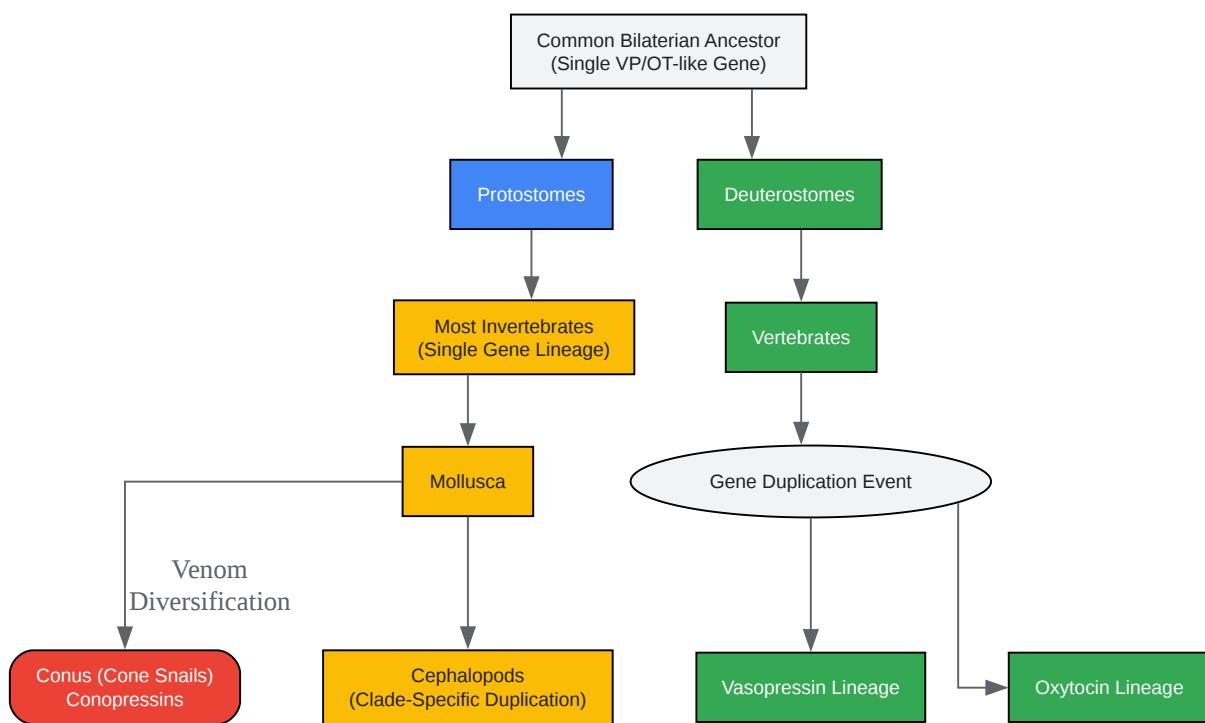
Compound Name: *Conopressin S*
Cat. No.: *B12327422*

[Get Quote](#)

An In-depth Technical Guide on the Evolutionary Origin of Conopressin Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

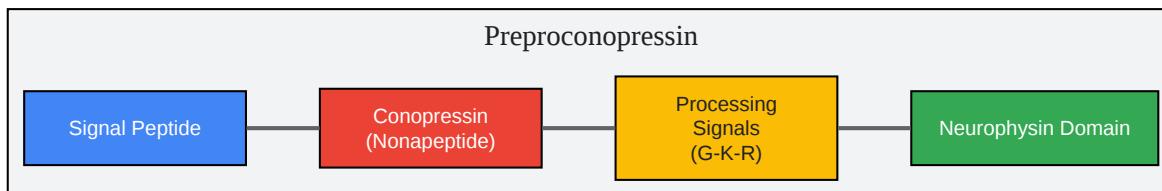

Conopressins, a family of nonapeptide toxins found in the venom of marine cone snails, are members of the ancient and widespread vasopressin/oxytocin (VP/OT) neuropeptide superfamily. Their structural and functional similarity to vertebrate neurohypophysial hormones has made them a subject of intense research, not only for their therapeutic potential but also for the evolutionary insights they provide. This technical guide delves into the evolutionary origins of conopressin peptides, detailing their phylogenetic relationships, genetic architecture, and the experimental methodologies used to elucidate their history. By understanding the evolutionary trajectory of these molecules, from a common bilaterian ancestor to a component of a predatory venom, we can better appreciate their functional diversification and potential for pharmacological innovation.

Evolutionary Phylogeny of the Vasopressin/Oxytocin Superfamily

The evolutionary history of conopressin is deeply rooted in the vasopressin/oxytocin (VP/OT) superfamily, which is believed to have originated in a common ancestor of all bilaterian animals over 600 million years ago.^{[1][2][3]} Invertebrates typically possess a single gene encoding a VP/OT-type peptide.^{[1][2][4]} The divergence into two distinct peptide lineages—vasopressin

and oxytocin—is the result of a gene duplication event that occurred early in the evolution of jawed vertebrates.[2][5]

Conopressins are considered vasopressin-related peptides.[5][6] The discovery of Lys-conopressin G and Arg-**conopressin S** in the venom of Conus snails provided the first definitive molecular evidence of VP/OT-type peptides in invertebrates, highlighting the ancient origins of this neuropeptide family.[2] While most invertebrates have a single gene, some cephalopods, like the common octopus (*Octopus vulgaris*), possess two distinct VP/OT peptides (octopressin and cephalotocin), suggesting that clade-specific gene duplications have occurred independently outside of the vertebrate lineage.[1][7][8] The presence of conopressin in cone snail venom is a fascinating example of neuropeptide evolution, where an endogenous hormone has been repurposed as a toxin.[9]


[Click to download full resolution via product page](#)

Evolutionary divergence of the Vasopressin/Oxytocin superfamily.

Gene and Precursor Architecture

The evolutionary link between conopressins and the broader VP/OT superfamily is strongly supported by the conserved structure of their precursor proteins. Cloning of the cDNA for a conopressin precursor in the mollusc *Lymnaea stagnalis* revealed an architecture remarkably similar to that of vertebrate preprovasopressin. This precursor, preproconopressin, consists of several key domains in sequence: a signal peptide, the conopressin nonapeptide, a C-terminal amidation signal (Gly), a pair of basic residues for cleavage, and a neurophysin domain.^[6]

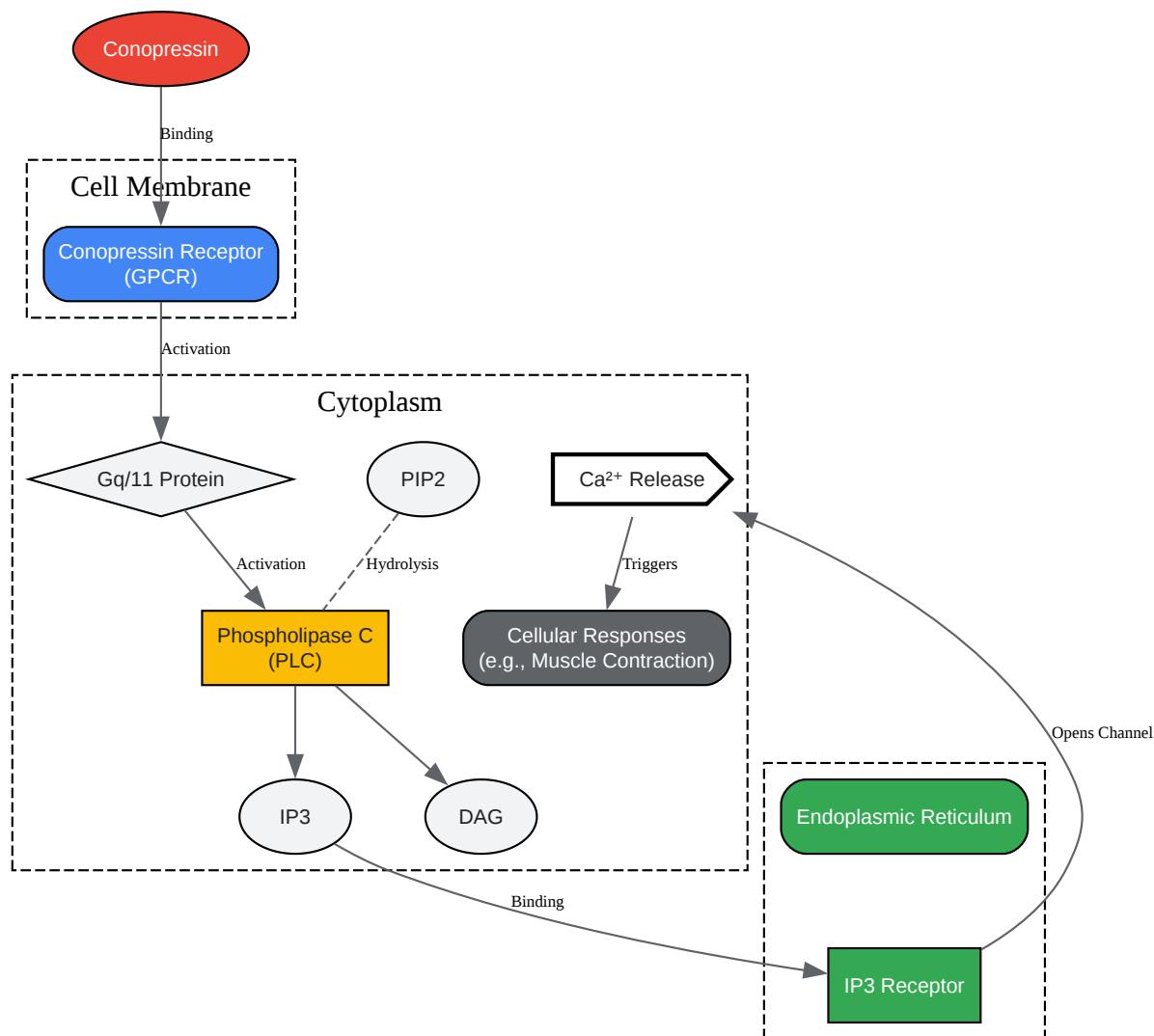
The neurophysin domain is particularly significant, as it is a characteristic feature of VP/OT precursors, responsible for binding the nonapeptide hormone during transport and secretion.^[1] The *Lymnaea* neurophysin shares high sequence identity with its vertebrate counterparts, including the conservation of all 14 cysteine residues.^[6] This striking conservation of the prohormone organization demonstrates that this structure was present in the common ancestor of vertebrates and invertebrates.^[6]

[Click to download full resolution via product page](#)

Conserved architecture of the Preproconopressin precursor protein.

Data Presentation: Conopressin Sequence Diversity

Conopressins exhibit significant sequence variation, which is a hallmark of venom peptides evolving under positive selection pressure. However, they retain the core framework of the VP/OT superfamily, including the disulfide bridge between Cys1 and Cys6. Unlike vertebrate vasopressin and oxytocin, many conopressins feature a positively charged residue (Arg or Lys) at position 4.^{[3][9][10]} Some recently discovered variants show even more unusual substitutions, such as a charge inversion at the critical position 8.^[9]


Peptide Name	Sequence (C1-C6 bridge)	Origin	Key Features
Arginine Vasopressin (AVP)	C Y F Q N C P R G-NH ₂	Mammals	Basic residue (Arg) at position 8.[1]
Oxytocin (OT)	C Y I Q N C P L G-NH ₂	Mammals	Hydrophobic residue (Leu) at position 8.[1]
Lys-Conopressin G	C F I R N C P K G-NH ₂	Conus geographus, Lymnaea	Basic residue (Lys) at position 8; Arg at position 4.[2][9]
Arg-Conopressin S	C I I R N C P R G-NH ₂	Conus striatus	Basic residue (Arg) at position 8; Arg at position 4.[2]
Conopressin-T	C L I T N C P L G-NH ₂	Conus tulipa	Antagonist; Pro at position 7 replaced by Leu.[3][9]
Conopressin-M1	C F P R N C P D S-NH ₂	Conus miliaris	Pro at position 3; Negatively charged Asp at position 8.[9]
Conopressin-M2	C F I R N C P D S-NH ₂	Conus miliaris	Negatively charged Asp at position 8.[9]

Conopressin Receptor Signaling

Conopressins exert their biological effects by binding to G-protein coupled receptors (GPCRs) of the vasopressin/oxytocin family.[9][11][12] These receptors are canonical seven-transmembrane proteins.[10] Depending on the specific peptide and receptor subtype, conopressins can act as either agonists or antagonists.[12]

Upon agonist binding, the receptor undergoes a conformational change, activating intracellular G-proteins. The VP/OT receptor family is known to couple to different G-proteins, primarily Gq/11 or Gs. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored Ca^{2+} into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates many of the peptide's physiological effects, such as muscle contraction.[8]

[Click to download full resolution via product page](#)

Generalized Gq/11 signaling pathway for conopressin receptors.

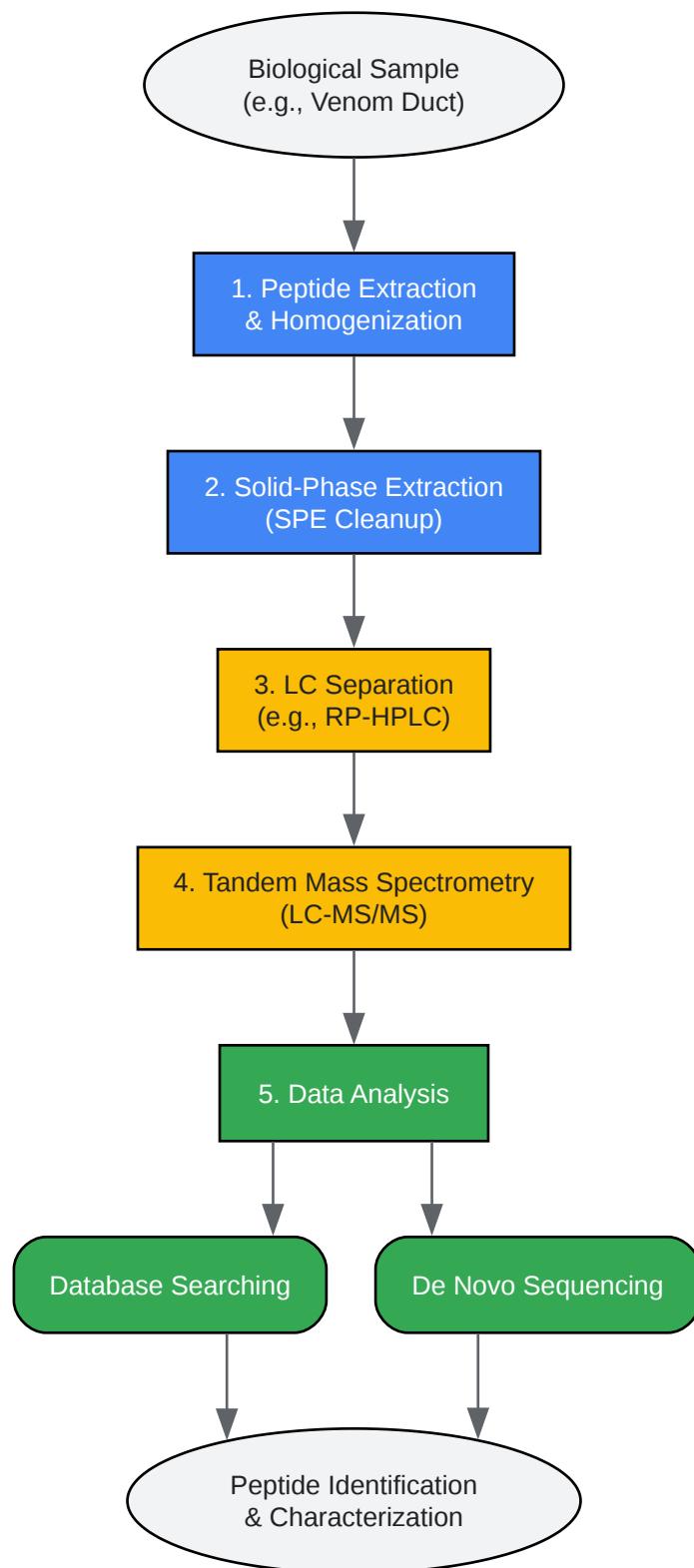
Experimental Protocols

The study of conopressin evolution relies on a combination of molecular biology, biochemistry, and bioinformatics techniques. Below are overviews of key experimental protocols.

Protocol: Peptide Identification via Neuropeptidomics

This workflow is used to identify and sequence endogenous peptides directly from biological samples like venom ducts or neural tissue.[\[13\]](#)[\[14\]](#)

- **Tissue Extraction:** Homogenize tissue (e.g., Conus venom duct) in an acidic extraction buffer to preserve peptides and precipitate larger proteins. Centrifuge to collect the supernatant.
- **Peptide Cleanup:** Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide fraction. Elute peptides with a high-organic solvent (e.g., acetonitrile with 0.1% formic acid).
- **Chromatographic Separation:** Separate the complex peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC), often in a two-dimensional setup for greater resolution.[\[14\]](#)
- **Mass Spectrometry (MS) Analysis:**
 - Introduce the separated peptides into a mass spectrometer via electrospray ionization (ESI).
 - Perform an initial full scan (MS1) to determine the mass-to-charge (m/z) ratios of all eluting peptides.
 - Use a data-dependent acquisition (DDA) method: the instrument automatically selects the most abundant precursor ions from the MS1 scan for fragmentation.[\[14\]](#)[\[15\]](#)
 - Generate tandem MS (MS/MS or MS2) spectra for the selected ions. These spectra show the fragment ions, which reveal the amino acid sequence.[\[13\]](#)
- **Data Analysis:**


- Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra against a protein sequence database (e.g., NCBI, UniProt, or a custom transcriptome-derived database).
- Alternatively, use de novo sequencing to infer the peptide sequence directly from the mass differences between fragment ions in the MS/MS spectrum.[\[14\]](#)

Protocol: Phylogenetic Analysis

This protocol is used to infer the evolutionary relationships between conopressin genes and other members of the VP/OT superfamily.

- Sequence Acquisition: Obtain nucleotide or amino acid sequences for conopressin precursors and other VP/OT precursors from databases like GenBank or from sequencing experiments.
- Multiple Sequence Alignment (MSA): Align the sequences using a program like ClustalW or MAFFT. The alignment is crucial for identifying homologous positions and requires manual inspection and refinement.
- Phylogenetic Model Selection: Use statistical methods (e.g., Akaike Information Criterion in programs like ModelTest) to determine the best-fit model of molecular evolution for the aligned data.
- Tree Inference: Construct the phylogenetic tree using a method such as:
 - Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequence data.[\[16\]](#)[\[17\]](#) Programs like RAxML or PhyML are commonly used.
 - Bayesian Inference: A method that uses a probabilistic framework to generate a posterior probability distribution of possible trees.
- Assessing Tree Reliability: Calculate statistical support for the nodes (branches) in the tree, typically using bootstrapping for ML trees or posterior probabilities for Bayesian trees.[\[16\]](#)[\[17\]](#)

- **Visualization:** Use software like FigTree or iTOL to visualize and annotate the final phylogenetic tree.

[Click to download full resolution via product page](#)

Workflow for Neuropeptidomic identification of Conopressins.

Conclusion and Future Directions

The evolutionary journey of conopressins from an ancestral neurohormone to a diverse arsenal of venom peptides is a compelling narrative of molecular adaptation. The conserved gene structure confirms their deep connection to the vertebrate VP/OT system, while their sequence diversity showcases the rapid evolution characteristic of toxin superfamilies. For drug development professionals, conopressins represent a naturally selected library of ligands that have been optimized over millions of years to interact with VP/OT receptors. Their ability to act as selective agonists or antagonists makes them valuable leads for developing novel therapeutics targeting a wide range of conditions, from cardiovascular disorders to social and behavioral impairments.^{[3][12]} Future research, combining advanced peptidomics, structural biology, and high-throughput functional screening, will continue to unlock the untapped pharmacological potential of these remarkable peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 2. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior | Semantic Scholar [semanticscholar.org]
- 5. Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of

sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc *Lymnaea stagnalis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel evolutionary lineages of the invertebrate oxytocin/vasopressin superfamily peptides and their receptors in the common octopus (*Octopus vulgaris*) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel evolutionary lineages of the invertebrate oxytocin/vasopressin superfamily peptides and their receptors in the common octopus (*Octopus vulgaris*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from *Conus miliaris* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qyaobio.com [qyaobio.com]
- 12. The Untapped Potential of Cone Snail Venom Peptides: Conopressin's Modulation of Oxytocin and Vasopressin Hormone Receptors [scholarsbank.uoregon.edu]
- 13. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptidomics for the discovery and characterization of neuropeptides and hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evolutionary origin of Conopressin peptides]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12327422#evolutionary-origin-of-conopressin-peptides\]](https://www.benchchem.com/product/b12327422#evolutionary-origin-of-conopressin-peptides)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com